molecular formula C18H14ClN3O2S B2962198 (E)-3-(2-chlorophenyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide CAS No. 898422-49-6

(E)-3-(2-chlorophenyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide

Cat. No. B2962198
CAS RN: 898422-49-6
M. Wt: 371.84
InChI Key: APXVVIRSCUBWTP-DHZHZOJOSA-N
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Description

This compound is an acrylamide derivative, which means it contains a functional group derived from acrylic acid. The molecule also contains a 1,3,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms . The presence of a methylthio group indicates that a sulfur atom is involved, which can have significant implications for the compound’s reactivity and biological activity.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,3,4-oxadiazole ring, possibly through a cyclization reaction. The acrylamide moiety could be introduced through a condensation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of conjugated double bonds in the acrylamide moiety, which could give rise to interesting optical properties. The 1,3,4-oxadiazole ring is aromatic, which contributes to the compound’s stability .


Chemical Reactions Analysis

As an acrylamide derivative, this compound could participate in Michael addition reactions. The presence of the 1,3,4-oxadiazole ring might also allow for nucleophilic substitution reactions at the positions adjacent to the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the acrylamide group could make the compound polar and potentially capable of participating in hydrogen bonding .

Scientific Research Applications

Polymerization and Material Science

The study of acrylamide derivatives, such as (E)-3-(2-chlorophenyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide, extends into the field of polymerization and material science. For instance, controlled radical polymerization techniques, including reversible addition−fragmentation chain transfer (RAFT) polymerization, have been applied to synthesize homopolymers with specific amino acid moieties in the side chain. This methodology allows for the creation of polymers with controlled molecular weight, low polydispersity, and enhanced properties, such as isotacticity, demonstrating the compound's relevance in developing novel polymeric materials (Mori, Sutoh, & Endo, 2005).

Antimicrobial and Anticancer Activities

The acrylamide scaffold is instrumental in synthesizing compounds with significant biological activities. Research has shown that thiosemicarbazide derivatives, which can be considered analogs to the given compound due to their similar structural motifs, exhibit antimicrobial properties. These compounds, synthesized using precursors like 1-(2-Benzamido-3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl)-4-phenylthiosemicarbazide, have been assessed for their antimicrobial effectiveness, highlighting the potential of acrylamide derivatives in developing new antimicrobial agents (Elmagd, Hemdan, Samy, & Youssef, 2017). Moreover, derivatives containing the 1,3,4-oxadiazol moiety, similar to the one , have been evaluated for anticancer activity against various cancer cell lines, indicating the potential of these compounds in anticancer drug development (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Chemical Synthesis and Reactivity

The synthesis and reactivity of compounds containing the acrylamide functional group, along with heterocyclic structures like 1,3,4-oxadiazole, are of significant interest in chemical research. These compounds serve as key intermediates in synthesizing various heterocyclic compounds, demonstrating diverse reactivity patterns that can lead to novel chemical entities. For instance, the use of acrylamide derivatives in creating oxadiazole rings through specific synthetic routes offers insights into the versatility of these compounds in chemical synthesis (Yokoyama, Hatanaka, & Sakamoto, 1985).

Herbicidal Activity

Research on acrylamide derivatives extends to their application in agriculture, specifically as herbicidal agents. For example, 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, which share structural similarities with the compound , have been synthesized and shown to exhibit significant herbicidal activities. This highlights the potential use of such compounds in developing new herbicides, demonstrating the broad applicability of acrylamide derivatives in both pharmaceutical and agricultural industries (Wang, Li, Li, & Huang, 2004).

Safety and Hazards

Acrylamides are often associated with toxicity, so appropriate safety measures should be taken when handling this compound. It’s also important to consider that the compound contains a chlorophenyl group, which could potentially form harmful breakdown products .

Future Directions

Future research on this compound could involve studying its biological activity, potentially in the context of medicinal chemistry. It would also be interesting to investigate the compound’s optical properties, given its conjugated structure .

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2S/c1-25-14-9-6-13(7-10-14)17-21-22-18(24-17)20-16(23)11-8-12-4-2-3-5-15(12)19/h2-11H,1H3,(H,20,22,23)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXVVIRSCUBWTP-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2-chlorophenyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide

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